molecular formula C12H15BClFO4S B2819425 Benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1003575-37-8

Benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B2819425
CAS No.: 1003575-37-8
M. Wt: 320.57
InChI Key: CABUIVNSRGQLPD-UHFFFAOYSA-N
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Description

This compound features a benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group at the 2-fluoro position and a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. The sulfonyl chloride moiety enables nucleophilic substitution reactions, particularly in synthesizing sulfonamides, while the boronic ester facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . Its dual functionality makes it valuable in pharmaceutical and materials science research, such as in the synthesis of perforin inhibitors (Scheme 1, ) and as a building block for complex organic frameworks .

Properties

IUPAC Name

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClFO4S/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(15)10(7-8)20(14,16)17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABUIVNSRGQLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves a multi-step process. One common method includes the reaction of 2-fluoro-5-nitrobenzenesulfonyl chloride with a boronic acid derivative under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and distillation, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

    Solvents: Organic solvents like THF, dichloromethane, or toluene are commonly used.

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Benzenesulfonyl chloride derivatives have been explored for their role in drug design. The sulfonyl chloride group is pivotal in synthesizing sulfonamides and other biologically active compounds. Notably:

  • Anticancer Agents : Derivatives of this compound have shown cytotoxic activity against various cancer cell lines. Modifications to the sulfonyl chloride group can enhance efficacy against tumors.
  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against resistant strains of bacteria. Studies indicate that the presence of the fluorine atom enhances its biological activity.

Chemical Synthesis

The compound serves as a versatile electrophilic reagent in organic synthesis:

  • Synthesis of Sulfonamides : Reacting with amines leads to sulfonamide formation, which is crucial in pharmaceutical applications.
  • Functionalization Reactions : It enables the introduction of various functional groups into organic molecules through nucleophilic substitution reactions.

Materials Science Applications

In materials science, this compound is utilized for developing advanced materials with specific properties:

  • Polymer Chemistry : It can modify polymers to enhance thermal and mechanical properties. Its incorporation into polymer matrices improves solvent resistance and thermal stability.
  • Coatings and Adhesives : Due to its reactive nature, it is employed in creating durable coatings that resist environmental degradation.

Antibacterial Efficacy

Recent studies have evaluated the antibacterial efficacy of benzenesulfonyl chloride derivatives:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus (MRSA)15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli>200

The compound demonstrated significant bactericidal activity against Staphylococcus aureus and Enterococcus faecalis by disrupting cell wall synthesis and metabolic pathways essential for bacterial growth.

Biofilm Inhibition Studies

Inhibition of biofilm formation is critical in combating bacterial resistance:

Bacterial StrainMinimum Biofilm Inhibitory Concentration (MBIC) (μg/mL)Minimum Biofilm Eradication Concentration (MBEC) (μg/mL)
MRSA62.216 - 124.432124.432 - 248.863
Enterococcus faecalis31.108 - 62.216124.432 - 248.863

The compound exhibited higher inhibition rates compared to standard antibiotics like ciprofloxacin.

Summary of Applications

The following table summarizes key applications of benzenesulfonyl chloride:

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAnticancer agentsCytotoxic effects on cancer cell lines
Antimicrobial agentsEffective against resistant bacterial strains
Chemical SynthesisSynthesis of sulfonamidesFormation of biologically active compounds
Functionalization reactionsVersatile electrophilic reagent
Materials SciencePolymer modificationEnhanced thermal/mechanical properties
Coatings and adhesivesImproved durability and environmental resistance

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The dioxaborolane moiety facilitates the formation of carbon-carbon bonds through palladium-catalyzed coupling reactions, which are essential in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl Chloride
  • Structure : Benzoyl chloride (-COCl) at the 4-position and boronic ester at the same position.
  • Reactivity : The benzoyl chloride reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters, differing from sulfonyl chloride’s preference for sulfonamide formation.
  • Applications : Used in peptide coupling and polymer synthesis, but lacks the sulfonamide-forming versatility of the target compound .
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
  • Structure : Carboxylic acid (-COOH) replaces sulfonyl chloride.
  • Reactivity : Less reactive than sulfonyl chloride; participates in acid-base reactions or esterifications.
  • Applications : Intermediate for boronic acid-containing drugs but requires additional steps to introduce sulfonamide groups .

Substituent Position and Electronic Effects

2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • Structure : Nitrile (-CN) and chloro substituents introduce strong electron-withdrawing effects.
  • Applications : Useful in materials science for electron-deficient aromatic systems .
2-Fluoro-5-(Trifluoromethyl)Benzenesulfonyl Chloride
  • Structure : Trifluoromethyl (-CF₃) replaces the boronic ester.
  • Reactivity : The -CF₃ group is electron-withdrawing, increasing sulfonyl chloride reactivity but eliminating cross-coupling utility.
  • Applications : Specialized in fluorinated surfactant or agrochemical synthesis .

Boronic Ester Variations

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
  • Structure : Sulfonamide (-SO₂NH₂) replaces sulfonyl chloride.
  • Reactivity : Less reactive toward nucleophiles but retains boronic ester functionality.
  • Applications : Direct incorporation into drug candidates without requiring substitution steps .
4-Benzyloxy-3-chloro-5-fluorobenzeneboronic Acid Pinacol Ester
  • Structure : Benzyloxy (-OBn) and chloro substituents introduce steric hindrance.
  • Reactivity : Reduced coupling efficiency in Suzuki reactions compared to the target compound due to steric effects.
  • Applications : Building block for ortho-substituted biaryl systems .

Comparative Data Table

Compound Name Functional Groups Molecular Weight Key Reactivity Applications
Benzenesulfonyl chloride, 2-fluoro-5-(pinacol boronic ester) -SO₂Cl, -B(pin) 328.57* Suzuki coupling, sulfonamide formation Pharmaceuticals, materials science
4-(Pinacol boronic ester)benzoyl chloride -COCl, -B(pin) 278.55 Amide/ester formation, Suzuki coupling Polymer chemistry
2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride -SO₂Cl, -CF₃ 256.58 Nucleophilic substitution Fluorinated surfactants
3-Chloro-4-(pinacol boronic ester)benzenesulfonamide -SO₂NH₂, -B(pin) 317.59 Suzuki coupling Drug discovery
2-Chloro-4-fluoro-5-(pinacol boronic ester)benzonitrile -CN, -Cl, -B(pin) 280.52 Enhanced cross-coupling Electronic materials

*Calculated molecular weight based on formula C₁₂H₁₄BClFO₄S.

Key Research Findings

  • Suzuki-Miyaura Coupling Efficiency : The target compound’s fluorine substituent mildly deactivates the boronic ester, but its para-position minimizes steric hindrance, ensuring efficient coupling .
  • Sulfonyl Chloride Reactivity : Reacts with amines (e.g., in ) at 0–45°C to form sulfonamides, a critical step in inhibitor synthesis .
  • Safety Considerations : Analogous benzoyl chloride derivatives require careful handling due to corrosive and moisture-sensitive properties (), suggesting similar precautions for the target compound.

Biological Activity

Benzenesulfonyl chloride derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is of particular interest due to its potential applications in anti-inflammatory and antimicrobial therapies. This article discusses the biological activity of this compound based on recent research findings.

Chemical Structure

The compound's structure is characterized by the presence of a benzenesulfonyl group and a 2-fluoro substituent, along with a dioxaborolane moiety. This unique arrangement may contribute to its biological properties.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of related compounds through their ability to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages. The results indicated that compounds similar to Benzenesulfonyl chloride exhibited significant inhibition of NO secretion. Specifically, the tested compound reduced NO levels to 48.29% compared to the control (68.32% with PDTC), suggesting a potent anti-inflammatory effect .

Antimicrobial Activity

Research on fluoroaryl compounds has shown varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus. Although specific data on the benzenesulfonyl derivative was not provided, related fluoroaryl compounds demonstrated significant inhibition zones and minimum inhibitory concentrations (MICs), indicating that structural modifications can enhance antimicrobial properties .

Case Studies

  • Anti-inflammatory Mechanism :
    • In a study involving LPS-induced inflammation in RAW264.7 cells, the compound's mechanism was explored using ELISA assays to measure NO production. Results showed a marked decrease in inflammatory markers upon treatment with the compound.
    TreatmentNO Production (%)
    Control (PDTC)68.32 ± 2.69
    Compound48.29 ± 0.71
  • Antimicrobial Efficacy :
    • Although direct studies on the benzenesulfonyl derivative were limited, related compounds demonstrated MIC values ranging from 16 µM to 128 µM against S. aureus, highlighting potential for further exploration of this class of compounds in antimicrobial applications .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups like fluorine has been shown to enhance biological activity in sulfonamide derivatives. This suggests that modifications to the benzenesulfonyl chloride structure could lead to improved efficacy against inflammatory and infectious diseases.

Q & A

Basic: What synthetic routes are recommended for preparing this compound?

The synthesis typically involves two key steps: (1) chlorosulfonation of a fluorinated benzene precursor using chlorosulfonic acid to introduce the sulfonyl chloride group, and (2) boronation via Suzuki-Miyaura coupling to install the dioxaborolan moiety.

  • Step 1 : Chlorosulfonation requires two equivalents of chlorosulfonic acid. The first equivalent forms the sulfonic acid intermediate, while the second converts it to the sulfonyl chloride .
  • Step 2 : The dioxaborolan group is introduced using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under inert conditions .
    Critical Note : Moisture-sensitive intermediates necessitate anhydrous conditions and inert atmospheres (e.g., N₂/Ar) to prevent hydrolysis of the boronic ester .

Basic: What spectroscopic techniques are effective for structural characterization?

Key techniques include:

  • ¹H/¹³C NMR : The fluorine atom induces splitting patterns (e.g., doublets for aromatic protons adjacent to F). The dioxaborolan group’s methyl protons appear as a singlet at ~1.3 ppm .
  • ¹¹B NMR : A peak at ~30 ppm confirms the boronic ester .
  • IR Spectroscopy : Strong S=O stretches (~1370 cm⁻¹ and 1150 cm⁻¹) and B-O bonds (~1340 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Accurate mass confirms molecular formula (e.g., C₁₈H₂₀BClFNO₄S requires exact mass 427.09 g/mol) .

Advanced: How does the fluorine substituent influence sulfonyl chloride reactivity?

The electron-withdrawing fluorine at the 2-position activates the sulfonyl chloride group toward nucleophilic substitution (e.g., with amines or alcohols). This enhances reactivity in:

  • Sulfonamide formation : Faster amidation compared to non-fluorinated analogs due to increased electrophilicity of the sulfur center .
  • Cross-coupling interference : Fluorine’s ortho-directing effect may compete with the boronic ester’s para-directing influence in electrophilic substitutions, requiring careful optimization .

Advanced: How to mitigate side reactions in palladium-catalyzed couplings?

Common side reactions include protodeboronation (loss of boron group) and homocoupling . Strategies:

  • Ligand selection : Use Pd(PPh₃)₄ or XPhos to stabilize the catalyst and suppress β-hydride elimination .
  • Moisture control : Rigorous drying of solvents and substrates to prevent boronic ester hydrolysis .
  • Base optimization : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures improves coupling efficiency .

Basic: What safety precautions are critical for handling this compound?

  • Hazards : Corrosive (causes severe skin/eye damage) and moisture-sensitive .
  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for all manipulations .
  • Storage : Under inert gas (Ar) at 2–8°C to stabilize the boronic ester .

Advanced: How do electronic effects govern regioselectivity in functionalization?

The dioxaborolan group (electron-donating) directs electrophiles to the para position, while the fluorine (electron-withdrawing) directs to ortho/para. Competing effects require computational modeling (DFT) or Hammett analysis to predict dominant pathways. For example:

  • Electrophilic aromatic substitution : The boronic ester’s para-directing effect dominates in nitration .
  • Nucleophilic attack : Fluorine’s activation of the sulfonyl chloride increases reactivity at the sulfur center .

Basic: How to identify and remove common synthetic impurities?

  • Impurities : Unreacted boronic ester (detected via ¹¹B NMR) or sulfonic acid byproducts (identified by IR).
  • Purification :
    • Column chromatography : Use silica gel with hexane/ethyl acetate (gradient elution).
    • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced: How does the dioxaborolan moiety enhance bioactivity in sulfonamides?

The boronic ester improves:

  • Enzyme inhibition : Boron’s Lewis acidity enables coordination to serine proteases (e.g., proteasome inhibitors) .
  • Membrane permeability : The lipophilic dioxaborolan group enhances cellular uptake, as seen in anticancer analogs .

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